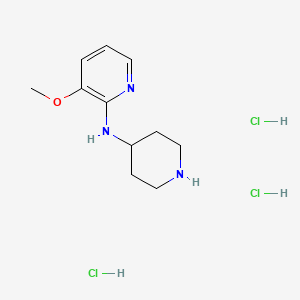
3-(2,4-Dimethoxyphenyl)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-Dimethoxyphenyl)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)propan-1-one, also known as DPP-4 inhibitor, is a chemical compound used in scientific research. It has been found to have potential applications in the treatment of diabetes, obesity, and other metabolic disorders.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
- Novel compounds derived from related chemical structures have been synthesized and evaluated for their anti-inflammatory, analgesic, and anticonvulsant activities. For instance, derivatives starting from naturally occurring visnagin showed significant activities in these areas, suggesting their potential therapeutic applications (El-Sawy et al., 2014).
Antimicrobial and Anticancer Agents
- A series of novel pyrazole chalcones, closely related to the compound , have been prepared and evaluated for their anti-inflammatory, antioxidant, and antimicrobial activities. These compounds have shown promising results, indicating their potential as lead compounds for drug discovery (Bandgar et al., 2009).
- Another study focused on novel pyrazole derivatives, which demonstrated significant antimicrobial and anticancer activities. This suggests the potential of these compounds in developing new therapeutic agents (Hafez et al., 2016).
Generation of Structurally Diverse Libraries
- Research into generating structurally diverse libraries through alkylation and ring closure reactions has been conducted, indicating the versatility of related compounds in synthesizing a wide range of potentially therapeutic molecules (Roman, 2013).
Propiedades
IUPAC Name |
3-(2,4-dimethoxyphenyl)-1-[3-(pyrazin-2-ylamino)azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-24-15-5-3-13(16(9-15)25-2)4-6-18(23)22-11-14(12-22)21-17-10-19-7-8-20-17/h3,5,7-10,14H,4,6,11-12H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVBVVPJOYPQIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCC(=O)N2CC(C2)NC3=NC=CN=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Cyclopropyl-2-[1-(2-methylbenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2993092.png)





![3-[3-[4-(4-methoxyphenyl)-1-piperazinyl]propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2993099.png)




